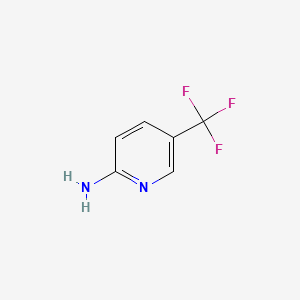

5-(Trifluoromethyl)pyridin-2-amine

Descripción

The exact mass of the compound 5-(Trifluoromethyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVKIIEIXOMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352866 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74784-70-6 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-(Trifluoromethyl)pyridin-2-amine CAS number 74784-70-6

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine (CAS: 74784-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridin-2-amine, identified by CAS number 74784-70-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] This off-white crystalline solid is highly valued for its unique molecular architecture, which combines a reactive aminopyridine scaffold with a metabolically stable trifluoromethyl group.[1] The presence of the -CF3 moiety is particularly significant, as it can enhance critical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity, making it a sought-after intermediate in the design of novel pharmaceuticals and agrochemicals.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols.

Physicochemical and Spectroscopic Properties

The physical and chemical attributes of 5-(Trifluoromethyl)pyridin-2-amine are foundational to its application in synthesis. These properties are summarized in the table below.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyridin-2-amine

| Property | Value | Source(s) |

| IUPAC Name | 5-(Trifluoromethyl)pyridin-2-amine | [1][5] |

| Synonyms | 2-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinamine | [1][6][7] |

| CAS Number | 74784-70-6 | |

| Molecular Formula | C6H5F3N2 | [1] |

| Molecular Weight | 162.11 g/mol | [8] |

| Appearance | Off-white to white solid crystalline powder | [1][9] |

| Melting Point | 45-49 °C | [10] |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg; 90-92 °C at 20 mbar | [1][10] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | [10][11] |

| pKa | 4.55 ± 0.13 (Predicted) | [10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [10] |

| Refractive Index | 1.479 | [1] |

| InChI Key | RSGVKIIEIXOMPY-UHFFFAOYSA-N | [6] |

| SMILES | Nc1ccc(cn1)C(F)(F)F |

Spectroscopic data including NMR, HPLC, and LC-MS are available from various commercial suppliers to confirm structural integrity and purity.[2]

Synthesis and Manufacturing

The synthesis of 5-(Trifluoromethyl)pyridin-2-amine typically involves the amination of a corresponding halogenated precursor. A common industrial route is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under elevated temperature and pressure.[3][12] This process leverages the greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic substitution.

A patent describes a general process for preparing amino-trifluoromethylpyridine compounds by reacting a halogeno-trifluoromethylpyridine with ammonia at temperatures between 50 to 200°C.[12] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, can itself be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[3][13][14]

Applications in Drug Discovery and Agrochemicals

5-(Trifluoromethyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its trifluoromethyl group and aminopyridine core are desirable pharmacophores in modern drug design.

-

Oncology : The compound is a key building block for advanced kinase inhibitors. For instance, it was used in the development of PQR309, a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor investigated as a clinical candidate in oncology.[15] Related structures, 5-trifluoromethyl-2-aminopyrimidine derivatives, have been identified as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in cancer therapy.[16] It is also used as a reagent in the synthesis of selective urokinase plasminogen activator (uPA) inhibitors for non-cytotoxic cancer therapy.[17]

-

Inflammatory Diseases : Patent literature indicates its use in synthesizing imidazo[4,5-b]pyridine compounds, which are being explored for the treatment of inflammatory, autoimmune, and allergic diseases.[18]

-

Endocrine-Related Cancers : While not a direct application, related aminopyridine structures are being investigated to create novel pure androgen receptor (AR) antagonists to combat resistance in prostate cancer treatment.[19]

-

Agrochemicals : The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients for crop protection, including herbicides and fungicides.[3] The stability and unique electronic properties imparted by the -CF3 group contribute to the efficacy and environmental persistence of these products.[1]

Experimental Protocols & Reactivity

The primary amine of 5-(Trifluoromethyl)pyridin-2-amine is a versatile functional group for building larger molecular frameworks.[1] It readily participates in reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling reactions.

Detailed Protocol: Palladium-Catalyzed Amination

A representative reaction showcasing the utility of related trifluoromethylpyridines is the palladium-catalyzed amination (Buchwald-Hartwig reaction). The following protocol is adapted from a reported synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, which uses the bromo-analogue as a precursor.[20] This illustrates a common transformation for which 5-(Trifluoromethyl)pyridin-2-amine itself could be a substrate or product.

Objective: To synthesize an N-aryl derivative via Pd-catalyzed amination.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Aromatic amine (e.g., p-anisidine) (0.4 equiv)

-

Pd(dba)2 (Palladium(0)-dibenzylideneacetone complex) (0.03 equiv)

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous 1,4-Dioxane

-

Argon (or Nitrogen) gas supply

Procedure:

-

To a dry, oven-baked Schlenk flask, add Pd(dba)2, BINAP, and sodium tert-butoxide under an inert argon atmosphere.

-

Add 2-bromo-5-(trifluoromethyl)pyridine and the aromatic amine to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to reflux (approximately 101 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and quench with deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product using column chromatography on silica gel to yield the desired N-aryl-5-(trifluoromethyl)pyridin-2-amine derivative.

Safety and Handling

5-(Trifluoromethyl)pyridin-2-amine is classified as toxic and an irritant. Strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard and Safety Information

| Category | Details | Source(s) |

| Signal Word | Danger | [9][11] |

| Pictograms | GHS06 (Toxic), GHS07 (Irritant) | [21] |

| Hazard Statements | H301/H302: Toxic or Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11][21][22] |

| Precautionary Statements | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [9][11][22] |

Handling and Storage:

-

Handling: Use only under a chemical fume hood in a well-ventilated area.[9] Avoid formation and inhalation of dust.[9] Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[2][9] Recommended storage is under an inert atmosphere at 2-8°C.[2][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11] Use a P2 (EN 143) respirator cartridge if dust is generated.[11]

First-Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[9][22]

-

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][22]

-

If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][22]

References

- 1. innospk.com [innospk.com]

- 2. 74784-70-6|5-(Trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-Amino-5-(trifluoromethyl)pyridine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 74784-70-6 Cas No. | 2-Amino-5-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 8. scbt.com [scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 74784-70-6 CAS MSDS (5-(Trifluoromethyl)pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 2-氨基-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-(Trifluoromethyl)pyridin-2-amine | 74784-70-6 [chemicalbook.com]

- 18. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 19. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural features, particularly the presence of a trifluoromethyl group and an amino moiety on the pyridine ring, impart unique physicochemical properties that are highly valued in the fields of medicinal chemistry and agrochemical research. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Trifluoromethyl)pyridin-2-amine, detailed experimental methodologies for their determination, and insights into its role as a synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of 5-(Trifluoromethyl)pyridin-2-amine are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| CAS Number | 74784-70-6 | [1] |

| Appearance | Off-white to white crystalline powder or solid | [1] |

| Melting Point | 42 - 49 °C | [2] |

| Boiling Point | 90 - 92 °C @ 20 mmHg (20 mbar); 208.2 ± 40.0 °C @ 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 79.7 ± 27.3 °C to 104 °C | [1][2] |

| pKa (Predicted) | 1.49 ± 0.22 | |

| Solubility | Slightly soluble in water. | |

| Vapor Pressure | 0.2 ± 0.4 mmHg @ 25°C | [1] |

| Refractive Index | 1.479 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of 5-(Trifluoromethyl)pyridin-2-amine can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined at atmospheric or reduced pressure.

Methodology (at reduced pressure):

-

A small amount of the liquid sample is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer.

-

The pressure is reduced to the desired level (e.g., 20 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity of the conjugate acid of the amine, can be determined by potentiometric titration.

Methodology:

-

A known concentration of 5-(Trifluoromethyl)pyridin-2-amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility (Gravimetric Method)

The solubility in water can be quantitatively determined using the gravimetric method.

Methodology:

-

An excess amount of 5-(Trifluoromethyl)pyridin-2-amine is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the clear filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

The container with the dried residue is weighed, and the mass of the dissolved solid is determined.

-

The solubility is calculated and expressed in g/L or mol/L.

Synthesis Pathway

5-(Trifluoromethyl)pyridin-2-amine is a key synthetic intermediate. While specific, detailed industrial synthesis protocols are often proprietary, a general synthetic approach involves the amination of a suitable halogenated precursor.

A plausible synthetic route starts from a halogeno-trifluoromethylpyridine, which is then reacted with ammonia under elevated temperature and pressure.

References

A Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine: Properties and Characterization

This document provides a detailed overview of the chemical properties of 5-(Trifluoromethyl)pyridin-2-amine, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its significance is largely attributed to the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules in drug design.[1]

Core Chemical Properties

The fundamental chemical identifiers for 5-(Trifluoromethyl)pyridin-2-amine are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Data Summary

| Property | Value | References |

| Molecular Formula | C6H5F3N2 | [1][2][3][4] |

| Molecular Weight | 162.11 g/mol | [1][2][3][4] |

| CAS Number | 74784-70-6 | [1][2] |

Experimental Protocols: Molecular Characterization

While specific multi-step synthesis protocols for 5-(Trifluoromethyl)pyridin-2-amine are proprietary or published in complex literature not readily summarized, a standard workflow for confirming the identity and purity of a synthesized batch is outlined below. This protocol details the analytical methods used to verify the molecular formula and weight.

Objective: To confirm the molecular weight and elemental composition of a sample purported to be 5-(Trifluoromethyl)pyridin-2-amine.

Methodologies:

-

Mass Spectrometry (MS) for Molecular Weight Determination

-

Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight of the parent ion.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The expected m/z for the [M+H]⁺ ion of C6H5F3N2 is approximately 163.048. The high-resolution measurement allows for confirmation of the elemental composition based on the exact mass.

-

-

-

Elemental Analysis for Empirical Formula Determination

-

Principle: This combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample.

-

Instrumentation: A CHN elemental analyzer.

-

Procedure:

-

A precisely weighed amount of the dry, pure sample is combusted in a furnace with excess oxygen.

-

The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

-

Analysis: The experimental mass percentages are compared to the theoretical values calculated from the molecular formula (C6H5F3N2).

-

Theoretical %C: 44.45

-

Theoretical %H: 3.11

-

Theoretical %N: 17.28

-

-

-

Logical Workflow for Compound Verification

The following diagram illustrates the logical workflow for the analytical characterization of 5-(Trifluoromethyl)pyridin-2-amine, from sample preparation to final data analysis and structure confirmation.

References

Spectroscopic and Structural Elucidation of 5-(Trifluoromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)pyridin-2-amine (CAS No: 74784-70-6), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] The inclusion of a trifluoromethyl group often enhances the metabolic stability and bioavailability of target molecules, making this compound a valuable building block in drug design.[1] This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: 5-(Trifluoromethyl)pyridin-2-amine[2]

-

Synonyms: 2-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinamine[1][2][3]

-

Appearance: Off-white to light yellow crystalline powder or solid.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the summarized ¹H, ¹³C, and ¹⁹F NMR data for 5-(Trifluoromethyl)pyridin-2-amine.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR chemical shift values for this compound were not found in the provided search results. The expected spectrum would show signals for the three aromatic protons and the amine protons, with coupling patterns influenced by their relative positions.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹³C NMR chemical shift values were not found. The spectrum is expected to show six distinct signals: five for the pyridine ring carbons (one of which is a quartet due to coupling with the fluorine atoms of the CF₃ group) and one for the trifluoromethyl carbon.

¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Note: Specific ¹⁹F NMR data was not located. A single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be relative to a standard like CFCl₃.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic absorption bands for 5-(Trifluoromethyl)pyridin-2-amine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3250 | Medium | N–H stretch (primary amine)[9] |

| 3100–3000 | Medium | C–H stretch (aromatic)[9] |

| 1650–1580 | Medium | N–H bend (primary amine)[9] |

| 1600–1400 | Medium-Strong | C=C and C=N stretching (aromatic ring)[9] |

| 1350–1150 | Strong | C–F stretch (trifluoromethyl group) |

| 1250–1020 | Medium | C–N stretch (aliphatic amine)[9] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

| m/z | Interpretation |

| 162.04 | Molecular Ion (M⁺) Peak (Calculated Exact Mass: 162.0405)[2][4] |

Note: The mass spectrum will show a prominent molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns can provide further structural information.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Data Acquisition

A sample of approximately 5-10 mg of 5-(Trifluoromethyl)pyridin-2-amine is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.[10]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse sequence is used with 16 to 64 scans.[10]

-

¹³C NMR: A proton-decoupled pulse sequence is used, requiring a larger number of scans for adequate signal-to-noise.

-

¹⁹F NMR: Acquired with proton decoupling, with chemical shifts referenced to an external standard like CFCl₃.[7]

IR Data Acquisition

For a solid sample, the thin solid film or KBr pellet method is commonly used.[11][12][13]

-

Thin Solid Film Method: A small amount of the solid (approx. 50 mg) is dissolved in a volatile solvent like methylene chloride.[11] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[11]

-

KBr Pellet Method: The solid sample is ground to a fine powder with dry potassium bromide (KBr).[12][13] The mixture is then pressed under high pressure to form a transparent disk, which is placed in the spectrometer's sample holder.[12][13]

Mass Spectrometry Data Acquisition

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods for this type of molecule.

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[14] This solution is then further diluted.[14]

-

Ionization: In the EI method, the sample is vaporized and bombarded with a high-energy electron beam to form a radical cation (molecular ion).[15][16] ESI is a softer ionization technique often used with LC-MS.

-

Analysis: The generated ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[15][16][17]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a chemical compound like 5-(Trifluoromethyl)pyridin-2-amine.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 5-(Trifluoromethyl)pyridin-2-amine.

References

- 1. innospk.com [innospk.com]

- 2. 2-Amino-5-(trifluoromethyl)pyridine | LGC Standards [lgcstandards.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. colorado.edu [colorado.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

- 17. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)pyridin-2-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)pyridin-2-amine, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the standardized methodologies for determining such data, enabling researchers to generate it systematically.

Physical and Chemical Properties

5-(Trifluoromethyl)pyridin-2-amine is an off-white crystalline powder.[1] Its chemical structure, featuring a trifluoromethyl group, significantly influences its chemical and metabolic stability, making it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value |

| Molecular Formula | C6H5F3N2 |

| Molecular Weight | 162.11 g/mol [2] |

| Melting Point | 39-45 °C[2] |

| Boiling Point | 208.2±40.0 °C at 760 mmHg[1] |

| Water Solubility | Slightly soluble[3][4] |

Solubility Data in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Hypothetical Data | ||||

| Methanol | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Acetone | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Toluene | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Hexane | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[5][6][7][8] It relies on the precise measurement of mass to quantify the amount of solute that can dissolve in a specific amount of solvent at a given temperature to form a saturated solution.[5][7]

Materials and Apparatus

-

5-(Trifluoromethyl)pyridin-2-amine

-

Selected organic solvent

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 5-(Trifluoromethyl)pyridin-2-amine to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically several hours). It is confirmed that a saturated solution is prepared when consecutive measurements of concentration at frequent intervals show the same value.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation should be continued until a constant weight is achieved.[5]

-

After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dry solute.

-

Calculations

-

Mass of the empty evaporation dish: W₁

-

Mass of the dish with the filtrate: W₂

-

Mass of the dish with the dry solute: W₃

-

Mass of the solute: W₄ = W₃ - W₁

-

Mass of the solvent: W₅ = W₂ - W₃

The solubility can then be expressed in various units:

-

Grams of solute per 100 g of solvent: (W₄ / W₅) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 5-(Trifluoromethyl)pyridin-2-amine.

Caption: Gravimetric method workflow for solubility determination.

References

- 1. innospk.com [innospk.com]

- 2. 74784-70-6 CAS MSDS (5-(Trifluoromethyl)pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-(Trifluoromethyl)pyridin-2-amine

Introduction: 5-(Trifluoromethyl)pyridin-2-amine is a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and lipophilicity to target compounds. While its utility in organic synthesis is well-established, a detailed, publicly available single-crystal X-ray diffraction study outlining its precise three-dimensional structure is not present in the surveyed scientific literature.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known physicochemical properties of 5-(Trifluoromethyl)pyridin-2-amine and presents a generalized, in-depth experimental protocol for determining its crystal structure. The methodologies described herein are standard for small organic molecules and serve as a robust framework for obtaining high-quality crystallographic data.

Physicochemical Properties

A summary of the known physical and chemical properties of 5-(Trifluoromethyl)pyridin-2-amine is presented below. This data is essential for handling, storage, and the design of crystallization experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| CAS Number | 74784-70-6 (for 2-amino-5-(trifluoromethyl)pyridine) | [1] |

| Alternate CAS Number | 106877-33-2 (for 5-amino-2-(trifluoromethyl)pyridine) | [2] |

| Appearance | White to light yellow or off-white crystalline powder | [1][3][4] |

| Melting Point | 39-43 °C or 45-49 °C | |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | > 110 °C (> 230 °F) | |

| Water Solubility | Slightly soluble | [5] |

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SCXRD). The overall process involves growing a high-quality single crystal, collecting diffraction data, solving the phase problem, and refining the structural model.[6][7]

Crystal Growth

The primary and often most challenging step is growing a single crystal suitable for diffraction (typically >0.1 mm in all dimensions).[6] Given that 5-(Trifluoromethyl)pyridin-2-amine is a solid at room temperature, solution-based crystallization methods are most appropriate. The key is to achieve a state of slow supersaturation.[8]

a) Material and Solvent Selection:

-

Purity: The compound should be of high purity (≥98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[9]

-

Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent should exhibit moderate solubility for the compound.[10] Solvents to screen include hexane, ethyl acetate, dichloromethane, acetone, methanol, and toluene, as well as binary mixtures.

b) Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days.[8][11]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. This can be achieved by placing the container in a Dewar flask filled with warm water.[8][11]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent (e.g., chloroform) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., pentane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]

-

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound onto a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface where the two liquids slowly mix.[10]

Single-Crystal X-ray Diffraction (SCXRD)

a) Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations.[12]

-

The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS sensor).[6][13]

b) Data Processing:

-

The collected diffraction images are processed to determine the unit cell dimensions and crystal system.[13]

-

The intensities of the thousands of measured reflections are integrated and scaled. This process yields a file containing the Miller indices (h, k, l) and the intensity for each reflection.

Structure Solution and Refinement

a) Structure Solution (Solving the Phase Problem): The diffraction experiment provides the intensities (related to the structure factor amplitudes) but not the phases of the diffracted X-rays. This is known as the "phase problem".[6] For small molecules like 5-(trifluoromethyl)pyridin-2-amine, direct methods are typically used to calculate initial phases from the statistical relationships between the measured intensities.[12]

b) Model Building and Refinement:

-

The initial phases are combined with the measured amplitudes in a Fourier transform to generate an electron density map.

-

An initial atomic model is built by assigning atoms to the peaks in the electron density map.

-

This initial model is then refined using a least-squares method. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[12][14]

-

The quality of the final model is assessed using metrics such as the R-factor, which indicates the goodness of fit between the calculated and observed data.[14]

Conclusion

While the specific crystal structure of 5-(trifluoromethyl)pyridin-2-amine remains to be publicly reported, this guide provides the necessary framework for its determination. By employing standard crystallization techniques and the powerful method of single-crystal X-ray diffraction, researchers can elucidate its precise atomic arrangement, bond lengths, and intermolecular interactions. Such data would be invaluable for computational modeling, understanding its solid-state properties, and informing the design of new pharmaceuticals and agrochemicals.

References

- 1. innospk.com [innospk.com]

- 2. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 5. 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 [m.chemicalbook.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. How To [chem.rochester.edu]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. fiveable.me [fiveable.me]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography - Refinement [my.yetnet.ch]

An In-depth Technical Guide on the Thermal Stability of 5-(Trifluoromethyl)pyridin-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridin-2-amine, identified by CAS number 74784-70-6, is an off-white crystalline powder that serves as a crucial intermediate in advanced organic synthesis.[1] Its molecular structure, which incorporates a pyridine ring, an amine group, and a trifluoromethyl (CF3) group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl group is particularly significant as it is known to enhance the chemical stability, metabolic resistance, lipophilicity, and bioavailability of the final active compounds.[1]

Understanding the thermal stability of this intermediate is paramount for ensuring safety, optimizing reaction conditions, and maintaining the integrity of the compound during storage, handling, and synthesis at elevated temperatures. This guide provides a comprehensive overview of the known thermal properties of 5-(Trifluoromethyl)pyridin-2-amine, outlines its decomposition characteristics, and furnishes detailed experimental protocols for its thermal analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-(Trifluoromethyl)pyridin-2-amine is presented below. These properties are fundamental to its handling and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 74784-70-6 | [1][2][3] |

| Molecular Formula | C₆H₅F₃N₂ | [1][2] |

| Molecular Weight | 162.11 g/mol | [1][4] |

| Appearance | Off-white crystalline powder / solid | [1] |

| Melting Point | 42 - 49 °C | [2][3] |

| Boiling Point | 208.2 ± 40.0 °C (at 760 mmHg); 90 - 92 °C (at 20 mmHg) | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 79.7 ± 27.3 °C to 104.4 °C (closed cup) | [1][3] |

| Vapor Pressure | 0.2 ± 0.4 mmHg (at 25°C) | [1] |

Thermal Stability and Decomposition

5-(Trifluoromethyl)pyridin-2-amine is considered stable under normal handling and storage conditions.[2] The trifluoromethyl group contributes to its overall chemical robustness.[1] However, like most organic compounds, it will decompose at elevated temperatures.

While specific data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) detailing the precise decomposition temperature is not publicly available in the reviewed literature[2], its boiling point of approximately 208°C at atmospheric pressure suggests a degree of thermal stability suitable for many synthetic processes.[1]

Hazardous Decomposition Products

When subjected to high temperatures, such as in a fire, 5-(Trifluoromethyl)pyridin-2-amine is expected to decompose. The primary hazardous decomposition products generated include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOₓ)

-

Hydrogen fluoride (HF)[2]

The generation of highly toxic hydrogen fluoride gas is a critical safety consideration.[2] Therefore, any process involving heating this compound must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be used.[2][5]

Conditions to Avoid

To ensure the stability of the compound and prevent hazardous reactions, the following conditions should be avoided:

-

High temperatures, sparks, and open flames.[2]

-

Contact with strong acids and strong oxidizing agents.[2]

The following diagram illustrates the conceptual relationship between the compound and its thermal decomposition products.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability profile, including onset of decomposition and potential phase transitions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard recommended techniques.[6][7] The following sections provide detailed, standardized methodologies for these experiments.

The general workflow for assessing the thermal stability of a chemical compound like 5-(Trifluoromethyl)pyridin-2-amine is outlined in the diagram below.

Protocol for Thermogravimetric Analysis (TGA)

This protocol is based on standard methodologies such as ASTM E1131 and ISO 11358.[6][8] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]

-

Objective: To determine the decomposition temperature (Td) and analyze the compositional characteristics (e.g., volatiles, residue) of 5-(Trifluoromethyl)pyridin-2-amine.[8]

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Ensure the sample is a representative, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina, platinum).

-

Record the initial sample mass precisely.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air/Oxygen (oxidative). For decomposition studies, an inert nitrogen atmosphere is typically used first to prevent premature oxidation.

-

Flow Rate: Set a consistent flow rate, typically 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: 25-30°C.

-

Heating Rate: A standard rate of 10°C/min is recommended.

-

Final Temperature: Heat to a temperature beyond complete decomposition, for example, 600-800°C, to ensure all thermal events are captured.

-

-

-

Procedure:

-

Place the sample crucible onto the TGA balance.

-

Tare the balance.

-

Initiate the temperature program and begin data acquisition. The instrument will record the sample mass as a function of temperature.[10]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss (T₉₅) occurs.[11]

-

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is based on standard methodologies such as ASTM E537.[7] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions.[7][12]

-

Objective: To identify and quantify thermal transitions such as melting point (Tm), glass transitions (Tg), and exothermic decomposition events.[7]

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert), with a typical flow rate of 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: Start well below the expected melting point, e.g., 0°C.

-

Heating Rate: A standard rate of 10°C/min is recommended.

-

Final Temperature: The maximum temperature should be set below the onset of decomposition as determined by TGA (e.g., T₉₅ - 10°C) to avoid fouling the DSC cell.[11]

-

-

-

Procedure:

-

Place the sample pan and the reference pan into the DSC cell.

-

Initiate the temperature program and begin data acquisition. The instrument will record the differential heat flow.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks, which correspond to events like melting. The peak temperature is taken as the melting point (Tm).[13]

-

Identify exothermic peaks, which may indicate crystallization or decomposition.

-

Identify stepwise changes in the baseline, which correspond to the glass transition temperature (Tg).

-

Conclusion

5-(Trifluoromethyl)pyridin-2-amine exhibits good thermal stability for its intended use as a synthetic intermediate, a quality enhanced by its trifluoromethyl group.[1] While a precise decomposition temperature has not been published, its physical properties and the nature of its hazardous decomposition products—notably hydrogen fluoride—mandate careful thermal management.[2] The application of standardized TGA and DSC protocols, as detailed in this guide, is essential for any researcher or organization to precisely quantify its thermal limits, ensuring safe handling, optimizing process parameters, and guaranteeing the quality of high-value downstream products in pharmaceutical and agrochemical development.

References

- 1. innospk.com [innospk.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2-Amino-5-(trifluoromethyl)pyridine 97 74784-70-6 [sigmaaldrich.com]

- 4. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. infinitalab.com [infinitalab.com]

- 7. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. s4science.at [s4science.at]

A Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(Trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry. This document covers its commercial availability, key physicochemical properties, and its application in the synthesis of targeted therapeutics, with a focus on the PI3K/mTOR inhibitor, bimiralisib (PQR309). Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers in their drug discovery and development endeavors.

Commercial Availability and Physicochemical Properties

5-(Trifluoromethyl)pyridin-2-amine, also known as 2-Amino-5-(trifluoromethyl)pyridine, is a commercially available specialty chemical. It is crucial for researchers to verify the correct isomer and CAS number when sourcing this compound. The primary isomer of interest for many applications is 5-(Trifluoromethyl)pyridin-2-amine (CAS: 74784-70-6) . Another commercially available isomer is 5-Amino-2-(trifluoromethyl)pyridine (CAS: 106877-33-2).

A summary of typical quantitative data from various commercial suppliers is presented in Table 1. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific data.

| Property | Value | CAS Number | Notes |

| Molecular Formula | C₆H₅F₃N₂ | 74784-70-6 | - |

| Molecular Weight | 162.11 g/mol | 74784-70-6 | - |

| Appearance | White to light yellow crystalline powder | 74784-70-6 | Varies slightly between suppliers. |

| Purity | ≥97% (GC) | 74784-70-6 | Typical purity offered by major suppliers. |

| Melting Point | 45-49 °C | 74784-70-6 | |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | 74784-70-6 | Predicted value. |

| Density | 1.4 ± 0.1 g/cm³ | 74784-70-6 | Predicted value. |

| Flash Point | 104.4 °C | 74784-70-6 | Closed cup. |

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyridin-2-amine (CAS: 74784-70-6)

Commercial Suppliers:

A non-exhaustive list of commercial suppliers for 5-(Trifluoromethyl)pyridin-2-amine (CAS: 74784-70-6) and its isomer (CAS: 106877-33-2) includes:

-

Sigma-Aldrich (Merck)

-

Tokyo Chemical Industry (TCI)

-

Apollo Scientific [3]

-

Santa Cruz Biotechnology [4]

-

BLDpharm [5]

-

Oakwood Chemical [6]

-

Chemsigma International Co., Ltd. [7]

-

Pharmaffiliates [8]

Application in the Synthesis of Bimiralisib (PQR309)

5-(Trifluoromethyl)pyridin-2-amine is a critical starting material for the synthesis of advanced drug candidates. A prominent example is its use in the preparation of bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for various cancers.[9][10]

The synthetic strategy for bimiralisib involves a key Suzuki-Miyaura cross-coupling reaction. This requires the initial conversion of 5-(Trifluoromethyl)pyridin-2-amine to its corresponding boronic acid pinacol ester. The overall synthetic workflow is depicted in the following diagram.

Detailed Experimental Protocols

The following sections provide detailed representative methodologies for the key synthetic steps involved in the preparation of bimiralisib from 5-(Trifluoromethyl)pyridin-2-amine.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (Miyaura Borylation)

This protocol describes a general method for the palladium-catalyzed borylation of a halo-aminopyridine, which is a common strategy to prepare the necessary boronic ester intermediate.

Materials:

-

2-Amino-4-bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]) (0.03 eq)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask, add 2-Amino-4-bromo-5-(trifluoromethyl)pyridine, bis(pinacolato)diboron, potassium acetate, and [PdCl₂(dppf)].

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired boronic acid pinacol ester.

Protocol 2: Synthesis of Bimiralisib (PQR309) (Suzuki-Miyaura Coupling)

This protocol outlines the Suzuki-Miyaura cross-coupling of the synthesized boronic ester with the chlorotriazine core.

Materials:

-

2-Amino-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (1.1 eq)

-

4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.05 eq)

-

2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene

-

Ethanol

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask, dissolve 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine and 2-Amino-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester in a mixture of toluene and ethanol.

-

Add the aqueous solution of sodium carbonate to the mixture.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add [Pd(PPh₃)₄] to the reaction mixture and heat to reflux (approximately 80-90 °C) under an inert atmosphere.

-

Stir the reaction vigorously until the starting materials are consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain bimiralisib as a solid.

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

Bimiralisib, synthesized from 5-(Trifluoromethyl)pyridin-2-amine, is a dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11]

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by a dual PI3K/mTOR inhibitor like bimiralisib.

Safety and Handling

5-(Trifluoromethyl)pyridin-2-amine is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation. Always consult the Safety Data Sheet (SDS) from the supplier before handling.

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a comprehensive starting point for researchers working with 5-(Trifluoromethyl)pyridin-2-amine. By understanding its properties, sourcing, and synthetic applications, scientists can effectively leverage this versatile building block in the development of novel therapeutics.

References

- 1. 5-Amino-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 5-Amino-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 74784-70-6 Cas No. | 2-Amino-5-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. 106877-33-2|5-Amino-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. 5-Amino-2-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Purity and Assay of Commercially Available 5-(Trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay of commercially available 5-(Trifluoromethyl)pyridin-2-amine (CAS No. 74784-70-6). This key building block is integral to the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals, making a thorough understanding of its quality crucial for reproducible and reliable research and development.

Introduction

5-(Trifluoromethyl)pyridin-2-amine is a substituted aminopyridine that serves as a vital intermediate in organic synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final molecule, making it a desirable moiety in drug design. Given its role as a foundational component, the purity of this starting material directly impacts the quality, yield, and impurity profile of the resulting compounds. This guide outlines the typical specifications, analytical methodologies for purity and assay determination, and potential impurities associated with commercially available 5-(Trifluoromethyl)pyridin-2-amine.

Physicochemical Properties and Commercial Purity

Commercially available 5-(Trifluoromethyl)pyridin-2-amine is typically supplied as an off-white to light yellow crystalline powder or solid. Its key physicochemical properties and typical commercial purity are summarized in the tables below.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyridin-2-amine

| Property | Value |

| CAS Number | 74784-70-6 |

| Molecular Formula | C₆H₅F₃N₂ |

| Molecular Weight | 162.11 g/mol |

| Appearance | Off-white to light yellow crystalline powder/solid |

| Melting Point | 45-49 °C |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

Table 2: Typical Purity of Commercially Available 5-(Trifluoromethyl)pyridin-2-amine

| Supplier Type | Typical Assay/Purity | Analytical Method |

| Major Chemical Suppliers | ≥97%[1] | Gas Chromatography (GC)[2] |

| Research Chemical Suppliers | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Bulk/Custom Synthesis | ≥99% (by request) | HPLC, Nuclear Magnetic Resonance (NMR) |

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch to ascertain the specific purity and impurity profile.

Experimental Protocols for Purity and Assay Determination

Accurate determination of the purity and assay of 5-(Trifluoromethyl)pyridin-2-amine is critical for its application in synthesis. The following are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the purity determination of aminopyridine derivatives.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

-

5-(Trifluoromethyl)pyridin-2-amine reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% TFA or formic acid. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Standard Solution Preparation: Accurately weigh and dissolve the 5-(Trifluoromethyl)pyridin-2-amine reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution using the commercial batch of 5-(Trifluoromethyl)pyridin-2-amine to be tested.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of the reference standard.

Gas Chromatography (GC)

GC is another common technique for purity assessment, particularly for volatile and thermally stable compounds like 5-(Trifluoromethyl)pyridin-2-amine.[2]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

A non-polar capillary column (e.g., DB-5 or equivalent)

Reagents:

-

A suitable solvent (e.g., Dichloromethane or Methanol)

-

5-(Trifluoromethyl)pyridin-2-amine reference standard

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of 5-(Trifluoromethyl)pyridin-2-amine in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution similarly to the standard solution.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak. If using GC-MS, the mass spectrum can be used to confirm the identity of the main peak and to aid in the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine the assay.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard for qNMR (e.g., maleic acid or 1,3,5-trimethoxybenzene)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 5-(Trifluoromethyl)pyridin-2-amine and the internal standard in the deuterated solvent.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of 5-(Trifluoromethyl)pyridin-2-amine.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A single peak corresponding to the CF₃ group is expected.

-

Assay Calculation (qNMR): The assay is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard of known purity and weight.

Potential Impurities

Impurities in commercially available 5-(Trifluoromethyl)pyridin-2-amine can originate from the starting materials, by-products of the synthesis, or degradation products. Common synthetic routes often start from 3-picoline.[3] Potential impurities could include:

Table 3: Potential Impurities in 5-(Trifluoromethyl)pyridin-2-amine

| Impurity Name | Potential Origin |

| 3-Picoline | Unreacted starting material |

| 2-Chloro-5-(trifluoromethyl)pyridine | Precursor in the amination step |

| Isomeric Aminotrifluoromethylpyridines | By-products from non-selective reactions |

| Halogenated Pyridines | By-products from the halogenation steps |

| Residual Solvents | Solvents used in synthesis and purification |

Biological Context and Relevance in Drug Discovery

While 5-(Trifluoromethyl)pyridin-2-amine is a synthetic intermediate and not typically biologically active itself, the 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery.[4] Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6] Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.

For instance, 2-aminopyridine derivatives have been shown to target Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are crucial in cytokine signaling and cell cycle regulation, respectively.[5][6] The inhibition of these kinases can modulate downstream signaling events and elicit a therapeutic effect.

References

- 1. 5-Amino-2-(trifluoromethyl)pyridine(106877-33-2) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety Data for 5-(Trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-(Trifluoromethyl)pyridin-2-amine (CAS No. 74784-70-6), an important intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] The information presented is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

5-(Trifluoromethyl)pyridin-2-amine is an off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for researchers to understand its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂ | [1][2] |

| Molecular Weight | 162.11 g/mol | [1][3] |

| Appearance | Off-white crystalline powder / Solid | [1][2] |

| Melting Point | 42 - 49 °C | [1][2] |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 79.7 ± 27.3 °C / 104.4 °C (closed cup) | [1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |

| Assay | ≥97% |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard classifications are summarized below, highlighting the primary risks associated with its handling.

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[2] |

| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318 / H319 | Causes serious eye damage/irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2] |

A case report has documented that inhalation of 5-amino-2-(trifluoromethyl)pyridine can lead to severe health effects, including methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and emergency response.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Use protective gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges.[2]

A logical workflow for ensuring personal protection is illustrated below.

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust, fumes, or spray.[2][6]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Keep containers securely sealed when not in use.[6]

Storage:

First Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Accidental Release Measures

-